molecular formula C4HNO B14385686 4-Oxobut-2-ynenitrile CAS No. 90108-94-4

4-Oxobut-2-ynenitrile

Cat. No.: B14385686
CAS No.: 90108-94-4
M. Wt: 79.06 g/mol
InChI Key: RCMBMNRBKRCHBO-UHFFFAOYSA-N
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Description

4-Oxobut-2-ynenitrile is an organic compound with the molecular formula C₄H₃NO It is characterized by the presence of a nitrile group (-C≡N) and a ketone group (-C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxobut-2-ynenitrile can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with cyanogen bromide in the presence of a base. The reaction proceeds as follows: [ \text{CH}_2\text{OH}-\text{C≡CH} + \text{BrCN} \rightarrow \text{CH}_2\text{C≡C}-\text{CN} + \text{HBr} ]

Another method involves the oxidation of 4-hydroxybut-2-ynenitrile using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Oxobut-2-ynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-oxobut-2-ynoic acid.

    Reduction: Reduction of this compound can yield 4-hydroxybut-2-ynenitrile.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an inert solvent.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 4-Oxobut-2-ynoic acid.

    Reduction: 4-Hydroxybut-2-ynenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxobut-2-ynenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxobut-2-ynenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group (-C≡N) and the ketone group (-C=O) are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile group. Additionally, the ketone group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Oxobut-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-Hydroxybut-2-ynenitrile: Similar structure but with a hydroxyl group instead of a ketone group.

    4-Oxobut-2-ynoic acid: Similar structure but with both a carboxylic acid and a ketone group.

Uniqueness

4-Oxobut-2-ynenitrile is unique due to the presence of both a nitrile and a ketone group within its structure. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

90108-94-4

Molecular Formula

C4HNO

Molecular Weight

79.06 g/mol

IUPAC Name

4-oxobut-2-ynenitrile

InChI

InChI=1S/C4HNO/c5-3-1-2-4-6/h4H

InChI Key

RCMBMNRBKRCHBO-UHFFFAOYSA-N

Canonical SMILES

C(=O)C#CC#N

Origin of Product

United States

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